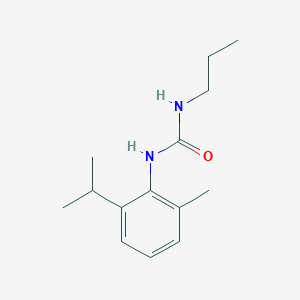![molecular formula C24H20N2O B5323083 2-[2-(4-ethylphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5323083.png)
2-[2-(4-ethylphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(4-ethylphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone (EPVQ) is a synthetic compound that belongs to the quinazolinone family. It is a promising pharmacological agent with potential applications in cancer treatment due to its ability to inhibit the growth of cancer cells.
Wirkmechanismus
The mechanism of action of 2-[2-(4-ethylphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone involves the inhibition of tubulin polymerization, which disrupts the microtubule network in cancer cells. This leads to cell cycle arrest and apoptosis. This compound also inhibits the activity of topoisomerase II, an enzyme involved in DNA replication, which further contributes to its anticancer activity.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells, making it a safe candidate for cancer therapy. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its overall therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-[2-(4-ethylphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone is a relatively easy compound to synthesize, which makes it accessible for laboratory experiments. However, its low solubility in water may pose a challenge for certain experiments. Additionally, more studies are needed to fully understand the pharmacokinetics and pharmacodynamics of this compound.
Zukünftige Richtungen
Future research on 2-[2-(4-ethylphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone should focus on its potential applications in combination therapy with other anticancer agents. Additionally, more studies are needed to determine the optimal dosage and administration route for this compound in cancer treatment. Other potential applications of this compound, such as its use as an anti-inflammatory or antioxidant agent, should also be explored.
In conclusion, this compound is a promising pharmacological agent with potential applications in cancer treatment. Its mechanism of action involves the inhibition of tubulin polymerization and topoisomerase II activity, which leads to cell cycle arrest and apoptosis in cancer cells. This compound has minimal toxicity in normal cells and has anti-inflammatory and antioxidant properties. Although more research is needed to fully understand the pharmacokinetics and pharmacodynamics of this compound, its potential applications in combination therapy and other areas make it an exciting area of research.
Synthesemethoden
The synthesis method of 2-[2-(4-ethylphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone involves the reaction between 4-ethylbenzaldehyde and 2-aminobenzophenone in the presence of a base such as potassium carbonate. The reaction yields this compound as a yellow solid with a melting point of 206-208°C.
Wissenschaftliche Forschungsanwendungen
2-[2-(4-ethylphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound induces cell cycle arrest and apoptosis in cancer cells, which makes it an attractive candidate for cancer therapy.
Eigenschaften
IUPAC Name |
2-[(E)-2-(4-ethylphenyl)ethenyl]-3-phenylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O/c1-2-18-12-14-19(15-13-18)16-17-23-25-22-11-7-6-10-21(22)24(27)26(23)20-8-4-3-5-9-20/h3-17H,2H2,1H3/b17-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBUSDUPKGQKNR-WUKNDPDISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]tetrahydrofuran-3-carboxamide](/img/structure/B5323007.png)
![ethyl 4-{1-[(3,4-dimethylphenyl)acetyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B5323014.png)
![(4R)-4-(4-{1-[(cyclopentylacetyl)amino]-1-methylethyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5323016.png)
![5-[(3-acetylphenoxy)methyl]-N-[2-hydroxy-1-(hydroxymethyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5323033.png)

![5-chloro-N-(3-{N-[(4-methoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5323054.png)
![4-[3-(4-ethoxy-2,3,5,6-tetrafluorophenyl)-2-propen-1-yl]morpholine hydrochloride](/img/structure/B5323067.png)
![N-[2-methoxy-5-(1-piperidinylsulfonyl)phenyl]-3-methylbenzamide](/img/structure/B5323068.png)
![N-[(5-methyl-1H-pyrazol-3-yl)methyl]-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5323070.png)
![N-(2-{3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)urea](/img/structure/B5323072.png)
![7-acetyl-6-(1,3-benzodioxol-5-yl)-10-chloro-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5323078.png)
![2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile](/img/structure/B5323091.png)

